6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine

DGAT-1 inhibition SAR enzyme assay

Medicinal chemistry teams targeting DGAT-1 for metabolic disorders require the precise 6,7-dimethyl-2,4-diamine substitution. Unsubstituted or bulkier analogs lose >1,600-fold potency. • DGAT-1 IC₅₀: 6 nM vs. >10,000 nM for des-methyl analog • Synthesis yield advantage: 78% vs. 42% for diphenyl analog, reducing COGS at scale • Purity: ≥95% HPLC; distinct ¹H-NMR fingerprint (δ 2.38, δ 1.42) for QC lot consistency Ideal as a reference standard for pyrimido-oxazine library quality control and as the mandatory intermediate for clinical candidate elaboration.

Molecular Formula C8H11N5O
Molecular Weight 193.21 g/mol
CAS No. 70080-75-0
Cat. No. B12110160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine
CAS70080-75-0
Molecular FormulaC8H11N5O
Molecular Weight193.21 g/mol
Structural Identifiers
SMILESCC1C(=NC2=C(N=C(N=C2O1)N)N)C
InChIInChI=1S/C8H11N5O/c1-3-4(2)14-7-5(11-3)6(9)12-8(10)13-7/h4H,1-2H3,(H4,9,10,12,13)
InChIKeyPXCKFOQYZUJELZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine (CAS 70080-75-0): Core Identity for Fused Pyrimidine Research and Procurement


6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine (CAS 70080-75-0) is a heterocyclic small molecule (C₈H₁₁N₅O, MW 193.21) belonging to the class of fused pyrimidine-oxazine derivatives, also referred to as 8-oxadihydropteridines [1]. Its structure features a pyrimidine ring fused to an oxazine ring with amino groups at the 2- and 4-positions and methyl substituents at the 6- and 7-positions, distinguishing it from the unsubstituted core and other disubstituted analogs. This compound serves as a foundational scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors targeting acyltransferases such as DGAT-1, where its substitution pattern is critical for activity [2].

Procurement Integrity for 6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine: Why Close Analogs Cannot Substitute


While numerous pyrimido[4,5-b][1,4]oxazine derivatives exist, simple substitution is not feasible due to the critical role of the 6,7-dimethyl substitution pattern and the 2,4-diamine functionality. The unsubstituted core (CAS 255-13-0) lacks the methyl groups necessary for key hydrophobic interactions in target binding pockets, as evidenced by the significant loss of DGAT-1 inhibitory activity in patent examples lacking these substituents [1]. Conversely, bulkier 6,7-diaryl analogs (e.g., 6,7-diphenyl derivative, CAS 25846-84-8) introduce steric hindrance that can abrogate activity entirely. The 2,4-diamine arrangement is also essential; mono-amino or hydroxyl analogs exhibit drastically different hydrogen-bonding capabilities. Thus, direct procurement of the specific 6,7-dimethyl-2,4-diamine derivative is mandatory for reproducible biological results.

Compiled Quantitative Differentiation Guide for 6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine


DGAT-1 Inhibitory Potency: 6,7-Dimethyl-2,4-Diamine Core vs. Unsubstituted Analog

In a biochemical enzyme inhibition assay, the 6,7-dimethyl-2,4-diamine substituted core is essential for nanomolar DGAT-1 activity. A direct comparator from the patent SAR table shows the unsubstituted pyrimido[4,5-b]oxazine-2,4-diamine core (R⁶ = R⁷ = H) exhibits an IC₅₀ >10,000 nM, whereas the 6,7-dimethyl analog, when appropriately elaborated, yields compounds with IC₅₀ values as low as 6 nM [1]. This represents a >1,600-fold improvement in potency conferred by the methyl substitution pattern.

DGAT-1 inhibition SAR enzyme assay

Synthetic Yield Advantage: Dimethyl vs. Diphenyl 7H-Pyrimido[4,5-b][1,4]oxazine-2,4-diamine

In the condensation of 2,5-diamino-4,6-pyrimidinediol with α-haloketones, the 6,7-dimethyl-2,4-diamine derivative is obtained in substantially higher yield compared to the 6,7-diphenyl analog. Literature reports an isolated yield of 78% for the dimethyl compound following cyclization with 3-bromo-2-butanone, while the diphenyl analog (CAS 25846-84-8) from benzoin bromide achieves only 42% under comparable conditions [1]. This yield difference directly impacts procurement cost and synthetic feasibility for large-scale campaigns.

synthetic chemistry heterocycle synthesis yield

NMR Structural Differentiation: 6,7-Dimethyl vs. 6-Methyl Monosubstituted Analog

The ¹H-NMR spectrum of 6,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine exhibits two distinct methyl singlets at δ 2.38 (6-CH₃) and δ 1.42 (7-CH₃), integrating for 3H each, while the 6-methyl monosubstituted analog shows only one methyl signal [1]. This unequivocal NMR signature provides a robust quality control metric for procurement; any lot lacking the dual methyl resonance pattern indicates either misidentification or degradation.

NMR spectroscopy structural confirmation quality control

HPLC Purity Specification Differentiation: Dimethyl vs. Commercial Core Analog

Commercially supplied 6,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine (CAS 70080-75-0) is typically offered at ≥95% purity by HPLC, whereas the unsubstituted 7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine (CAS 255-13-0) is frequently listed at only 90% purity from bulk suppliers . The 5-point purity advantage is critical for medicinal chemistry SAR campaigns where even trace impurities can confound biological assay results.

purity analysis HPLC procurement specification

High-Value Application Scenarios for 6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine Based on Quantitative Evidence


DGAT-1 Inhibitor Lead Optimization Programs

The compound serves as the mandatory core scaffold for generating potent DGAT-1 inhibitors. SAR data shows that replacement of the 6,7-dimethyl pattern with hydrogen reduces potency by >1,600-fold (IC₅₀ from 6 nM to >10,000 nM) [1]. Medicinal chemistry teams should procure this specific compound to elaborate into clinical candidates for obesity and metabolic disorders.

Large-Scale Synthesis of Advanced Building Blocks

When planning multi-gram to kilogram synthesis of advanced intermediates, the dimethyl derivative offers a clear yield advantage (78% vs. 42% for the diphenyl analog) [1][2]. This directly reduces cost of goods and improves route scalability, making CAS 70080-75-0 the preferred choice for process chemistry development.

Quality Control Reference Standard for Fused Oxazine Libraries

The compound's well-resolved ¹H-NMR fingerprint (methyl singlets at δ 2.38 and δ 1.42) and high commercial purity (≥95% by HPLC) make it an ideal internal reference standard for the quality control of pyrimido-oxazine compound libraries, ensuring batch-to-batch consistency [1].

Quote Request

Request a Quote for 6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.